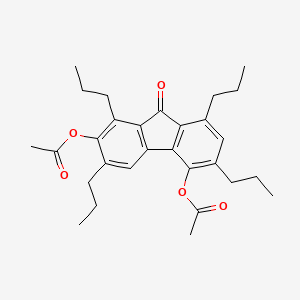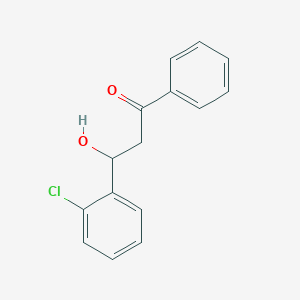![molecular formula C20H23NO4 B14276437 Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate CAS No. 131065-88-8](/img/structure/B14276437.png)
Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate typically involves the reaction of 4,4’-[azanediylbis(methylene)]dibenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4,4’-[azanediylbis(methylene)]dibenzoic acid.
Reduction: Diethyl 4,4’-[azanediylbis(methylene)]dibenzyl alcohol.
Substitution: Corresponding amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate involves its interaction with molecular targets through its ester and azanediylbis(methylene) groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 4,4’-[methylenebis(methylene)]dibenzoate: Similar structure but with a methylene linkage instead of azanediylbis(methylene).
Diethyl 4,4’-[oxybis(methylene)]dibenzoate: Contains an oxybis(methylene) linkage, leading to different reactivity and applications.
Uniqueness
Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate is unique due to its azanediylbis(methylene) linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in coordination chemistry and material science .
Eigenschaften
CAS-Nummer |
131065-88-8 |
|---|---|
Molekularformel |
C20H23NO4 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
ethyl 4-[[(4-ethoxycarbonylphenyl)methylamino]methyl]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-3-24-19(22)17-9-5-15(6-10-17)13-21-14-16-7-11-18(12-8-16)20(23)25-4-2/h5-12,21H,3-4,13-14H2,1-2H3 |
InChI-Schlüssel |
ILMRAGWQUHFFMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


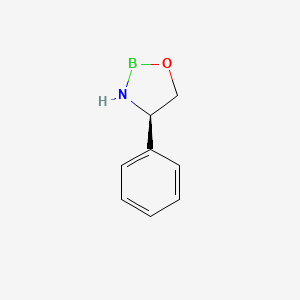
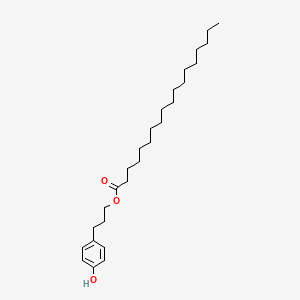
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
silane](/img/structure/B14276379.png)
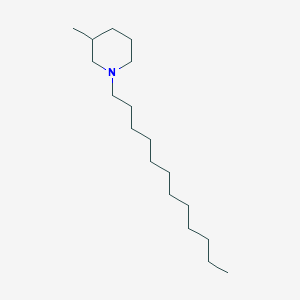

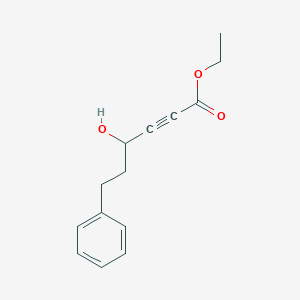
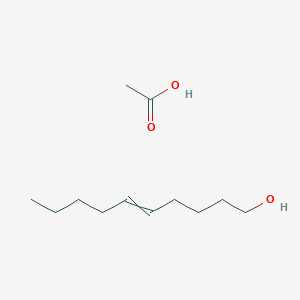
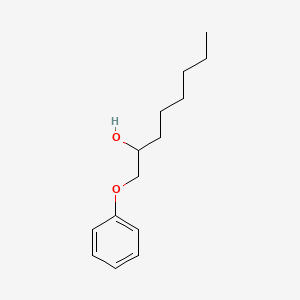
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
